![molecular formula C12H12ClN3O2 B4413971 N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B4413971.png)
N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
Overview
Description
N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide, also known as ECA, is a synthetic compound that has gained significant attention in the scientific community. ECA is a potential therapeutic agent due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell proliferation. This compound has been shown to inhibit the activity of DNA topoisomerase I and II, which are essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases. This compound has also been shown to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide in lab experiments is its potency. This compound has been shown to have potent anti-cancer activity at low concentrations, making it a promising therapeutic agent. However, one of the limitations of using this compound in lab experiments is its challenging synthesis method. The synthesis of this compound requires specialized equipment and expertise in organic chemistry, making it a time-consuming and expensive process.
Future Directions
There are several future directions for research on N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular pathways.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have potent anti-cancer activity, anti-inflammatory effects, and antioxidant properties. While the synthesis of this compound is challenging, it is a promising therapeutic agent that warrants further research.
Scientific Research Applications
N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-cancer properties. Studies have shown that this compound has potent anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
properties
IUPAC Name |
N-[2-(7-chloro-4-oxoquinazolin-3-yl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8(17)14-4-5-16-7-15-11-6-9(13)2-3-10(11)12(16)18/h2-3,6-7H,4-5H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTWNWATGKURMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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